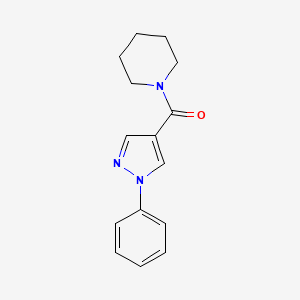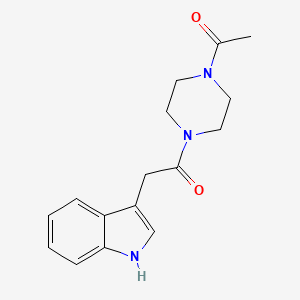
(1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone, also known as PPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. PPM belongs to a class of compounds known as piperidinyl pyrazoles and is known for its ability to modulate various biological pathways.
作用机制
(1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone exerts its effects by modulating various signaling pathways in the body. One of the main pathways that (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone targets is the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has been shown to inhibit this pathway, leading to the inhibition of cancer cell growth and induction of apoptosis. (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone also modulates the Wnt/β-catenin pathway, which is involved in cell differentiation and proliferation. By inhibiting this pathway, (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has been shown to reduce the growth of cancer cells and induce differentiation.
Biochemical and Physiological Effects:
(1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has been shown to have a variety of biochemical and physiological effects in the body. Studies have shown that (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone can inhibit the growth of cancer cells and induce apoptosis by modulating various signaling pathways. (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has also been shown to modulate the immune system, leading to anti-inflammatory effects. Additionally, (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has been shown to modulate neurotransmitter release in the brain, leading to potential therapeutic effects in neurological disorders.
实验室实验的优点和局限性
One advantage of using (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone in lab experiments is its ability to modulate various signaling pathways, making it a versatile tool for studying biological processes. Additionally, (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has been shown to have potential therapeutic effects in a variety of diseases, making it a promising candidate for drug development. However, one limitation of using (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone in lab experiments is its potential toxicity, which must be carefully monitored.
未来方向
There are several future directions for research involving (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone. One potential direction is the development of (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone-based therapies for cancer, neurological disorders, and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanisms of action of (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone and its potential side effects. Finally, the development of more efficient and cost-effective synthesis methods for (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone could lead to increased availability and accessibility for researchers.
合成方法
(1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone can be synthesized using a variety of methods, including the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with piperidine in the presence of a catalyst. Another method involves the reaction of 1-phenylpyrazole-4-carboxylic acid with piperidine in the presence of a coupling agent.
科学研究应用
(1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has been extensively studied for its potential as a therapeutic agent in a variety of diseases, including cancer, neurological disorders, and inflammation. Studies have shown that (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has been shown to modulate various signaling pathways in the brain, making it a potential treatment for neurological disorders such as Alzheimer's and Parkinson's disease. (1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
(1-phenylpyrazol-4-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(17-9-5-2-6-10-17)13-11-16-18(12-13)14-7-3-1-4-8-14/h1,3-4,7-8,11-12H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEYQCSTHDFSMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenylpyrazol-4-yl)-piperidin-1-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Azetidin-1-yl)-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7514677.png)




![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbenzamide](/img/structure/B7514694.png)

![2-methoxy-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7514706.png)
![1-Pyrrolidin-1-yl-2-[(1,3,5-trimethylpyrazol-4-yl)amino]propan-1-one](/img/structure/B7514709.png)
![1-acetyl-N-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7514710.png)


![1-acetyl-N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7514720.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)